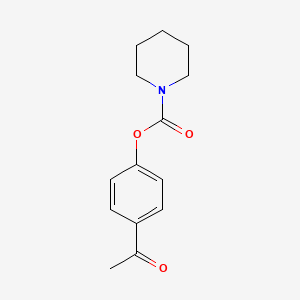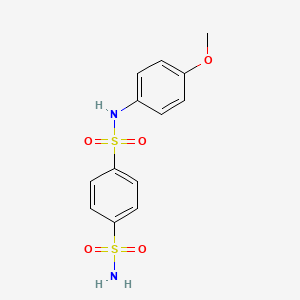
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide, also known as MBDS, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MBDS belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and diuretic agents. However, MBDS has unique properties that make it a promising candidate for treating various diseases, including cancer, diabetes, and inflammation.
Wirkmechanismus
The exact mechanism of action of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is not fully understood. However, it is believed that N-(4-methoxyphenyl)-1,4-benzenedisulfonamide exerts its anticancer effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has also been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been shown to have several biochemical and physiological effects, including anti-inflammatory, antidiabetic, and antioxidant properties. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines and chemokines. It has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Additionally, N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been shown to scavenge free radicals and prevent oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-methoxyphenyl)-1,4-benzenedisulfonamide in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using N-(4-methoxyphenyl)-1,4-benzenedisulfonamide is its potential toxicity at high concentrations, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for N-(4-methoxyphenyl)-1,4-benzenedisulfonamide research. One area of interest is the development of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of N-(4-methoxyphenyl)-1,4-benzenedisulfonamide as a potential therapy for other diseases, such as Alzheimer's and Parkinson's disease. Furthermore, the development of novel drug delivery systems for N-(4-methoxyphenyl)-1,4-benzenedisulfonamide could enhance its therapeutic efficacy and reduce potential side effects.
Synthesemethoden
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide can be synthesized through a multistep process involving the reaction of 4-methoxyaniline with sulfuric acid, followed by nitration and reduction of the resulting compound. The final product is obtained by reacting the intermediate with sulfuryl chloride and ammonia.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has been extensively studied for its potential as an anticancer agent. Several studies have reported that N-(4-methoxyphenyl)-1,4-benzenedisulfonamide can induce apoptosis (programmed cell death) in cancer cells, including breast, prostate, and lung cancer cells. N-(4-methoxyphenyl)-1,4-benzenedisulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer progression.
Eigenschaften
IUPAC Name |
4-N-(4-methoxyphenyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S2/c1-20-11-4-2-10(3-5-11)15-22(18,19)13-8-6-12(7-9-13)21(14,16)17/h2-9,15H,1H3,(H2,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATPGFOTCHYSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)benzene-1,4-disulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141281.png)
![4-[(4-carboxybutanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6141295.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6141299.png)

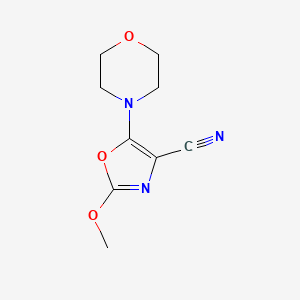

![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
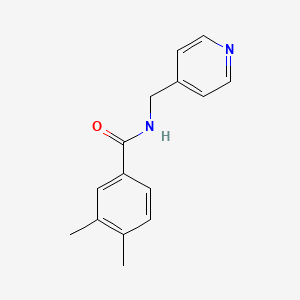
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)

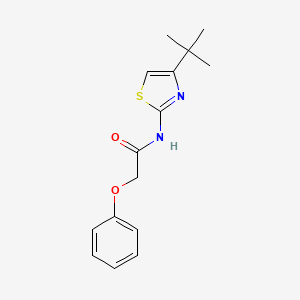
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)
